![molecular formula C19H17N3O3 B466977 2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide CAS No. 443670-95-9](/img/structure/B466977.png)
2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide” is a chemical compound with the molecular formula C19H17N3O3 . It is a part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide” consists of 19 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 335.357 Da, and the monoisotopic mass is 335.126984 Da .Scientific Research Applications
Heterocyclic Naphthalimides in Medicinal Applications
Naphthalimide compounds are significant due to their nitrogen-containing aromatic heterocycles, which exhibit extensive potential in medicinal applications. Some naphthalimides have entered clinical trials as anticancer agents, while research into their use as potential drugs for various diseases is expanding. Their large conjugated planar structure allows interaction with biological cations, anions, small molecules, and macromolecules like DNAs, enzymes, and receptors, via noncovalent bonds. Beyond their anticancer potential, naphthalimide derivatives serve as artificial ion receptors, fluorescent probes, and cell imaging agents, aiding in the real-time detection of ions and biomolecules, understanding biological processes, and determining pharmacological properties (Gong et al., 2016).
Quinoxaline Derivatives and Biomedical Applications
Quinoxaline derivatives, related to naphthalene by the replacement of carbon atoms in the ring with nitrogen, are explored for their antimicrobial activities and treatment potential for chronic and metabolic diseases. By modifying the quinoxaline structure, a wide variety of biomedical applications can be achieved, showcasing the adaptability of naphthalene-related compounds in medicinal chemistry (Pereira et al., 2015).
Insights on Quinoxaline: Antibacterial and Antitumor Properties
Quinoxaline and its analogs are recognized for their antibacterial and antitumor properties. These compounds, including benzopyrazine, are explored for their role as dyes, pharmaceuticals, and antibiotics, further illustrating the versatile nature of naphthalene-based compounds in addressing a range of diseases and conditions (Pareek and Kishor, 2015).
Naphthalimides as Antitumor Agents
Naphthalimides, especially heterocyclic fused naphthalimides, bis-naphthalimides, and carboxamide derivatives, are synthesized to enhance DNA binding affinity and antitumor properties. These compounds are designed to interact with DNA through intercalation, serving as a basis for developing antitumor agents with diverse mechanisms of action, including photodynamic therapy and multitarget drugs. This illustrates the compound's pivotal role in advancing antitumor medication designs (Chen et al., 2018).
properties
IUPAC Name |
1-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18(21-22-19(24)20-15-9-2-1-3-10-15)13-25-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,21,23)(H2,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVZCDIVWBGMRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)COC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

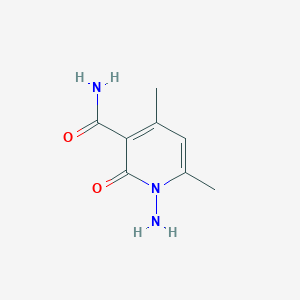
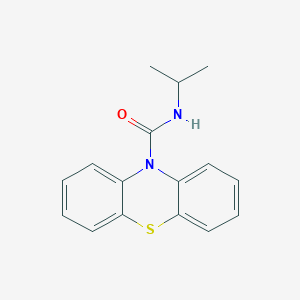
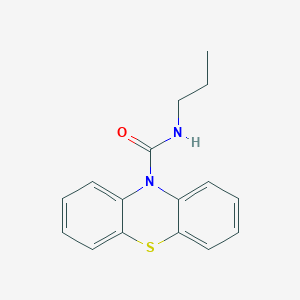
![N'-[(4-ethylphenoxy)acetyl]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B466910.png)
![N1',N6'-bis[(5-methyl-1H-pyrazol-3-yl)-oxomethyl]hexanedihydrazide](/img/structure/B466928.png)
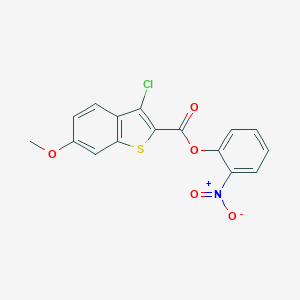
![N'-[2-(1-naphthyloxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B467008.png)
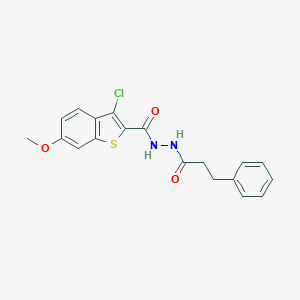
![2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B467021.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B467070.png)
![2-(2,5-dimethylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B467071.png)
![2-naphthyl-N-[4-(pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B467185.png)
![2-(2-chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B467189.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B467206.png)